molecular formula C12H16ClNO2 B6243515 5-phenylpiperidine-2-carboxylic acid hydrochloride, Mixture of diastereomers CAS No. 2408958-52-9

5-phenylpiperidine-2-carboxylic acid hydrochloride, Mixture of diastereomers

Cat. No. B6243515
CAS RN: 2408958-52-9
M. Wt: 241.7
InChI Key:
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Description

5-phenylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2408958-52-9 . It has a molecular weight of 241.72 . The compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 5-phenylpiperidine-2-carboxylic acid hydrochloride . The InChI code is 1S/C12H15NO2.ClH/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H .


Physical And Chemical Properties Analysis

5-phenylpiperidine-2-carboxylic acid hydrochloride is a powder at room temperature . It has a molecular weight of 241.72 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-phenylpiperidine-2-carboxylic acid hydrochloride involves the reaction of 5-phenylpiperidine-2-carboxylic acid with hydrochloric acid to form the hydrochloride salt. The starting material, 5-phenylpiperidine-2-carboxylic acid, can be synthesized from commercially available starting materials through a series of reactions.", "Starting Materials": [ "Benzaldehyde", "Ammonium acetate", "2,5-dimethoxytetrahydrofuran", "Sodium borohydride", "Bromobenzene", "Sodium hydroxide", "Chloroacetyl chloride", "Sodium cyanide", "Hydrochloric acid", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and ammonium acetate in 2,5-dimethoxytetrahydrofuran to form 5-phenylpent-2-enenitrile", "Step 2: Reduction of 5-phenylpent-2-enenitrile with sodium borohydride to form 5-phenylpentan-2-amine", "Step 3: Bromination of 5-phenylpentan-2-amine with bromobenzene to form 5-phenyl-2-(phenylamino)pentanenitrile", "Step 4: Hydrolysis of 5-phenyl-2-(phenylamino)pentanenitrile with sodium hydroxide to form 5-phenyl-2-(phenylamino)pentanoic acid", "Step 5: Chlorination of 5-phenyl-2-(phenylamino)pentanoic acid with chloroacetyl chloride to form 5-phenyl-2-(phenylamino)pentanoyl chloride", "Step 6: Reaction of 5-phenyl-2-(phenylamino)pentanoyl chloride with sodium cyanide to form 5-phenylpiperidine-2-carboxylic acid", "Step 7: Formation of the hydrochloride salt of 5-phenylpiperidine-2-carboxylic acid by reaction with hydrochloric acid in diethyl ether/ethanol mixture" ] }

CAS RN

2408958-52-9

Product Name

5-phenylpiperidine-2-carboxylic acid hydrochloride, Mixture of diastereomers

Molecular Formula

C12H16ClNO2

Molecular Weight

241.7

Purity

0

Origin of Product

United States

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